

Application of Carbosulfan-d18 in Plant Metabolism Studies

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Compound of Interest

Compound Name: Carbosulfan-d18

Cat. No.: B564637

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used to control soil-dwelling and foliar pests on a variety of crops. Understanding its metabolic fate in plants is crucial for assessing food safety, environmental impact, and the efficacy of the pesticide. Isotope-labeled compounds are invaluable tools in such studies, providing a means to trace the uptake, translocation, distribution, and transformation of the parent compound and its metabolites. **Carbosulfan-d18**, a deuterated analog of Carbosulfan, serves as an excellent internal standard for quantitative analysis using mass spectrometry-based methods. Its use significantly improves the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response. While radiolabeled compounds like ^{14}C -Carbosulfan are traditionally used to elucidate metabolic pathways, deuterated standards are critical for generating reliable quantitative data on residue levels in complex plant matrices.

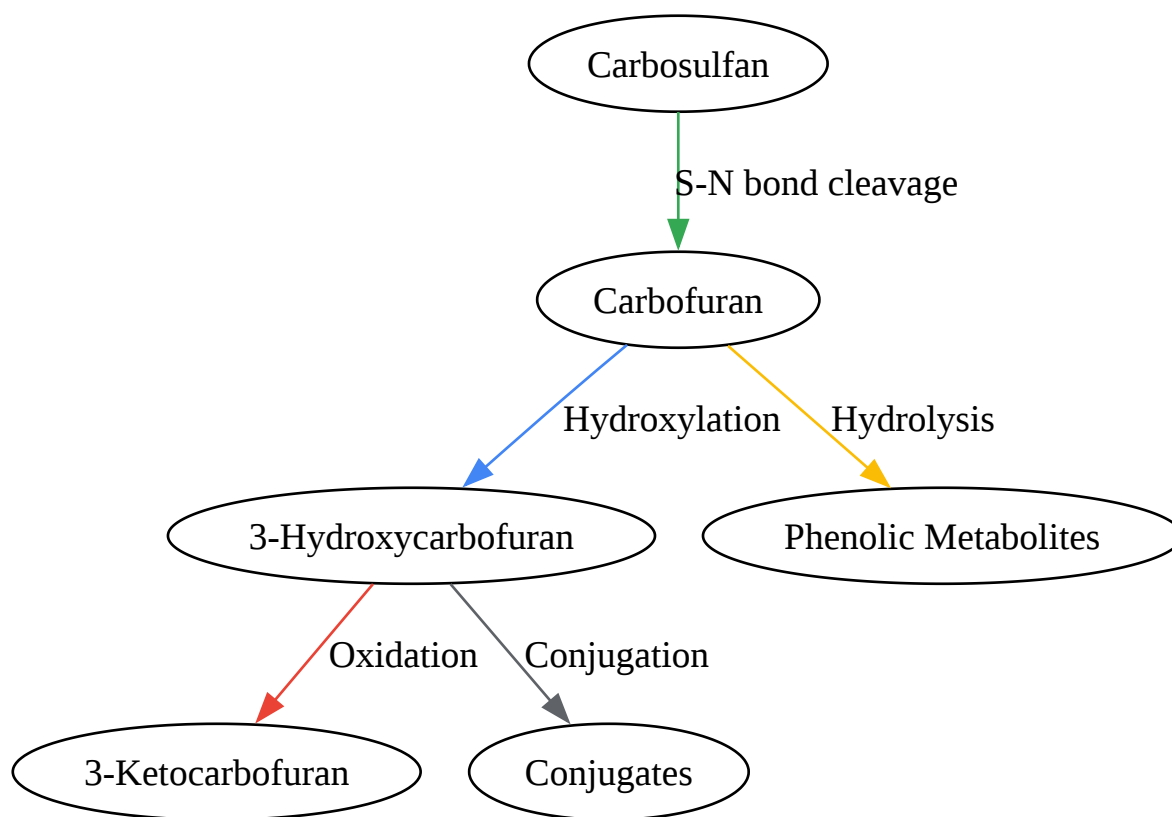
This document provides detailed application notes and protocols for the use of **Carbosulfan-d18** in plant metabolism studies, focusing on its application as an internal standard for the quantification of Carbosulfan and its primary metabolites.

Metabolic Pathway of Carbosulfan in Plants

Studies in various plants, including maize, oranges, and cotton, have elucidated the primary metabolic pathways of Carbosulfan.[1][2][3][4] The metabolism primarily involves the cleavage of the sulfur-nitrogen bond, leading to the formation of its major and more toxic metabolite, carbofuran.[1][2][3] Carbofuran is then further metabolized through hydroxylation and oxidation.

The key metabolic steps are:

- Transformation to Carbofuran: Carbosulfan is rapidly metabolized to carbofuran.[1][2]
- Hydroxylation: Carbofuran is hydroxylated to form 3-hydroxycarbofuran.[1][2]
- Oxidation: Further oxidation can lead to the formation of 3-ketocarbofuran.[5][6]
- Formation of Phenolic Metabolites: Cleavage of the carbamate ester bond can result in the formation of various phenolic derivatives.[4][5]
- Conjugation: The metabolites can be conjugated with plant components like sugars to form water-soluble conjugates.[2]



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Caption: Metabolic pathway of Carbosulfan in plants.

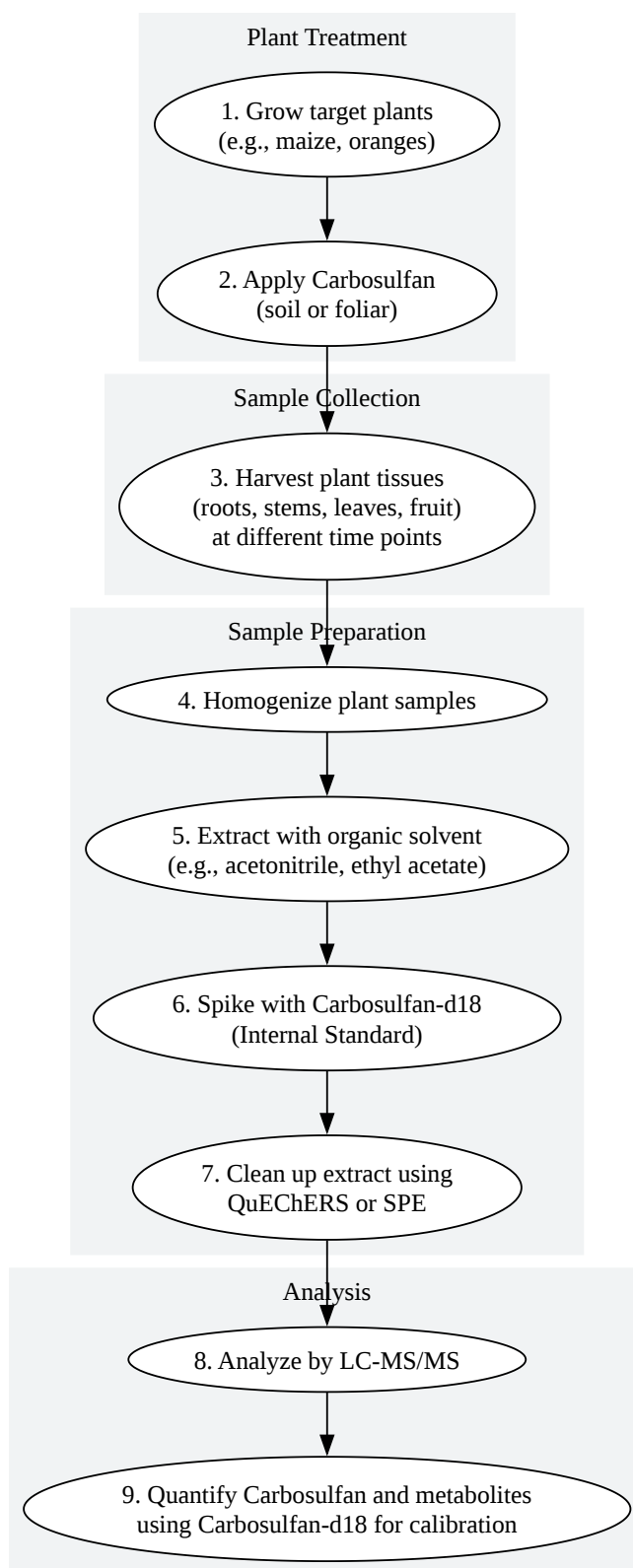
Quantitative Data Summary

The distribution of Carbosulfan and its metabolites can vary significantly between different plant parts. The following table summarizes typical distribution patterns observed in studies.

Compound	Plant Part	Typical Residue Levels/Distribution	Reference
Carbosulfan	Roots	High concentration, indicating limited translocation.	[1]
Shoots/Leaves	Generally low levels.	[1]	
Carbofuran	Roots	Major metabolite found in roots.	[1]
Shoots/Leaves	Translocated from roots, found in aerial parts.	[1]	
3-Hydroxycarbofuran	Shoots/Leaves	Found in shoots and leaves, indicating upward translocation.	[1][2]

Experimental Protocols

The following protocols describe a typical workflow for a plant metabolism study using Carbosulfan, with **Carbosulfan-d18** as an internal standard for quantitative analysis.



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Caption: Experimental workflow for plant metabolism study.

Plant Treatment

- **Plant Material:** Grow the desired plant species (e.g., maize, orange seedlings) under controlled greenhouse conditions.
- **Application of Carbosulfan:** Apply a known concentration of a commercial formulation of Carbosulfan to the soil or as a foliar spray, depending on the study's objective. Include a control group of plants that are not treated.

Sample Collection

- **Time Points:** Collect samples at various time intervals after application (e.g., 0, 1, 3, 7, 14, and 28 days) to monitor the dissipation of the parent compound and the formation of metabolites.
- **Tissue Separation:** Separate the plants into different parts such as roots, stems, leaves, and fruits to study the translocation and distribution of the residues.

Sample Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient procedure for extracting pesticide residues from plant matrices.^{[7][8][9]}

- **Homogenization:** Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.
- **Internal Standard Spiking:** Add a known amount of **Carbosulfan-d18** solution in a suitable solvent (e.g., acetonitrile) to the sample. This is a critical step for accurate quantification.
- **Extraction:**
 - Add 10 mL of acetonitrile to the tube.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute and then centrifuge at 3000-4000 rpm for 5 minutes.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18, and MgSO₄.
 - Vortex for 30 seconds and centrifuge at high speed for 2-5 minutes.
 - The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is typically used for the sensitive and selective quantification of Carbosulfan and its metabolites.^{[5][6][7]}
- Chromatographic Conditions (Example):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 5-10 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Carbosulfan, its metabolites, and **Carbosulfan-d18** need to be optimized.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Carbosulfan	381.2	164.1	221.1
Carbofuran	222.1	165.1	122.1
3-Hydroxycarbofuran	238.1	181.1	163.1
Carbosulfan-d18	399.3	164.1	239.2

Note: The exact m/z values for **Carbosulfan-d18** will depend on the position and number of deuterium atoms. The values in the table are illustrative. The MRM transitions should be optimized empirically.

Quantification

- Calibration Curve: Prepare a series of calibration standards containing known concentrations of Carbosulfan and its metabolites, each spiked with a constant concentration of **Carbosulfan-d18**.
- Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard (**Carbosulfan-d18**) against the concentration of the analyte to generate the calibration curve. Use this curve to determine the concentration of Carbosulfan and its metabolites in the plant samples. The use of the isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for matrix-induced suppression or enhancement of the signal in the mass spectrometer.[\[10\]](#)

Conclusion

The use of **Carbosulfan-d18** as an internal standard is essential for the accurate and reliable quantification of Carbosulfan and its metabolites in complex plant matrices. The protocols outlined in this document provide a robust framework for conducting plant metabolism studies. By understanding the fate of Carbosulfan in agricultural systems, researchers and regulatory agencies can better assess the potential risks to consumers and the environment.

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